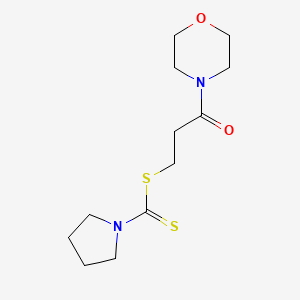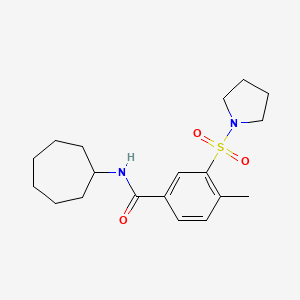![molecular formula C25H19BrN2O4S B12478011 2-amino-4-(3-bromophenyl)-6-methyl-3-(phenylsulfonyl)-4,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one](/img/structure/B12478011.png)
2-amino-4-(3-bromophenyl)-6-methyl-3-(phenylsulfonyl)-4,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(3-bromophenyl)-6-methyl-3-(phenylsulfonyl)-4,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-bromophenyl)-6-methyl-3-(phenylsulfonyl)-4,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one typically involves multi-step reactions. One common method involves the reaction of arylmethylidenemalononitriles or 3-aryl-2-cyano-1-acrylate with 4-hydroxy-1,2-dihydroquinolin-2-one in the presence of a catalyst such as triethylbenzyl ammonium chloride (TEBA) in water at 90°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4-(3-bromophenyl)-6-methyl-3-(phenylsulfonyl)-4,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-amino-4-(3-bromophenyl)-6-methyl-3-(phenylsulfonyl)-4,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mécanisme D'action
The mechanism of action of 2-amino-4-(3-bromophenyl)-6-methyl-3-(phenylsulfonyl)-4,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-amino-4-(3-bromophenyl)-6-methyl-3-(phenylsulfonyl)-4,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one is unique due to its combination of functional groups, which imparts distinct chemical properties and potential applications compared to similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
Propriétés
Formule moléculaire |
C25H19BrN2O4S |
|---|---|
Poids moléculaire |
523.4 g/mol |
Nom IUPAC |
2-amino-3-(benzenesulfonyl)-4-(3-bromophenyl)-6-methyl-4H-pyrano[3,2-c]quinolin-5-one |
InChI |
InChI=1S/C25H19BrN2O4S/c1-28-19-13-6-5-12-18(19)22-21(25(28)29)20(15-8-7-9-16(26)14-15)23(24(27)32-22)33(30,31)17-10-3-2-4-11-17/h2-14,20H,27H2,1H3 |
Clé InChI |
GVSDJNYUBWLEPR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)S(=O)(=O)C4=CC=CC=C4)C5=CC(=CC=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B12477930.png)


![N-(4-chlorophenyl)-2-[3-(4-methylpiperazin-1-yl)propanoyl]hydrazinecarboxamide](/img/structure/B12477963.png)
![4-(propan-2-yloxy)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12477964.png)
![N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B12477969.png)
![5-[(3aS,4S,6aR)-2-imino-5-oxidohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B12477970.png)
![2-methylpropyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12477976.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12477987.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide](/img/structure/B12477995.png)
![N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}butanamide](/img/structure/B12478002.png)
![3-chloro-4-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12478010.png)
![2-bromo-N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12478014.png)
![N-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-methoxy-5-nitroaniline](/img/structure/B12478015.png)
